molecular formula C11H10BrNO3 B6599276 methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate CAS No. 190650-08-9

methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B6599276
CAS No.: 190650-08-9
M. Wt: 284.11 g/mol
InChI Key: DHPQXKIRKAVSQU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is a brominated indole derivative with a methoxy group at position 5 and a methyl ester at position 2. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The methyl ester variant is expected to share similar physicochemical properties, with minor differences in melting point and solubility due to the shorter alkyl chain.

Properties

IUPAC Name

methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-7-6(10(9)12)5-8(13-7)11(14)16-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPQXKIRKAVSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate serves as a promising candidate for drug development. Its unique structural features contribute to its potential therapeutic effects:

  • Antiviral Activity : Research indicates that this compound exhibits inhibitory effects against HIV integrase, an essential enzyme in the HIV life cycle. The compound has demonstrated an IC50 value of approximately 32.37 µM, suggesting its potential as a scaffold for developing integrase inhibitors.
  • Antimicrobial Properties : Studies have shown significant antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial therapies .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, with findings suggesting that it can modulate specific biological pathways involved in cancer progression. Its interaction with molecular targets makes it a candidate for further exploration in cancer therapeutics .

Biological Research

The biological activities of this compound extend beyond antiviral and anticancer effects:

  • Mechanism of Action : The compound's mechanism involves binding to various biological targets such as enzymes and receptors, which leads to the modulation of critical cellular pathways. This interaction is crucial for understanding how the compound exerts its therapeutic effects.
  • Interaction Studies : Ongoing research focuses on the binding affinity of this compound to different biological targets, which is essential for optimizing its pharmacological profile and minimizing potential side effects .

Industrial Applications

In addition to its medicinal properties, this compound has practical applications in industry:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic molecules. Its bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis.
  • Production of Dyes and Pigments : The unique structure of this compound allows for the creation of novel materials with specific properties, making it valuable in producing dyes and pigments used in various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antiviral Studies : A study published in PMC demonstrated that derivatives of indole compounds, including methyl 4-bromo-5-methoxy derivatives, showed promising activity against HIV by inhibiting integrase function .
  • Antimicrobial Activity : Another research article highlighted the compound's effectiveness against various pathogens, showcasing significant morphological changes in bacterial cells upon treatment, indicating potential for therapeutic development .
  • Anticancer Research : Investigations into the anticancer properties revealed that this compound could effectively induce apoptosis in cancer cell lines through specific pathway modulation, warranting further exploration for clinical applications .

Mechanism of Action

The mechanism by which methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Ethyl 4-Bromo-5-Methoxyindole-2-Carboxylate (Ethyl Ester Analog)

  • Key Differences : The ethyl ester group increases molecular weight (MW = 297 g/mol) compared to the methyl ester (MW = 283 g/mol).
  • Physicochemical Data :
    • Melting Point: 170–171°C
    • IR Peaks: 3300 cm⁻¹ (NH stretch), 1675 cm⁻¹ (C=O stretch)
    • Elemental Analysis: C 48.14%, H 4.10%, N 4.74% (vs. calculated C 48.34%, H 4.06%, N 4.70%) .

b. Methyl 5-Bromo-4-Methyl-1H-Indole-2-Carboxylate (Positional Isomer)

  • Key Differences : Bromine at position 5 and a methyl group at position 4 alter electronic effects and steric hindrance.
  • Physicochemical Data: Molecular Formula: C₁₁H₁₀BrNO₂ CAS: 1857296-39-9 .

c. N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Fluorinated Analog)

  • Key Differences : Fluorine replaces bromine, and a benzoylphenyl carboxamide group enhances hydrophobicity.
  • Spectral Data :
    • $ ^1H $-NMR: δ 12.33 (NHCO), 9.25 (H-1 indole), 8.0 (H-3 indole) .
    • MS: [M+H]⁺ = 359.11903 .
Substituent Position and Reactivity
  • Regioselective Bromination : Bromination of methoxyindole esters with bromine in acetic acid favors substitution on the benzene ring (position 4), while N-bromosuccinimide in DMF targets the pyrrole ring (position 3) . This explains the preferential formation of 4-bromo derivatives like the target compound.
  • Methoxy vs. Methyl Groups : Methoxy groups enhance electron density at adjacent positions, directing electrophilic substitution, whereas methyl groups exert steric effects without significant electronic modulation .
Spectral and Analytical Comparisons
Compound Molecular Formula Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ)
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (inferred) C₁₁H₁₀BrNO₂ N/A ~1675 Similar to ethyl analog
Ethyl 4-bromo-5-methoxyindole-2-carboxylate C₁₂H₁₂BrNO₃ 170–171 1675 N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 249–250 1666 12.33 (NHCO), 9.25 (H-1 indole)

Biological Activity

Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is an indole derivative characterized by a bromine atom at the fourth position and a methoxy group at the fifth position of the indole ring, along with a carboxylate functional group. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves bromination of 5-methoxy-1H-indole-2-carboxylic acid using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This process is crucial for obtaining high yields and purity necessary for biological evaluations.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)Not specified
Indole derivativesHCT-116 (colon cancer)Low micromolar range
Indole-based ligandsA549 (lung cancer)Significant antiproliferative activity

Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Similar indole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds indicate significant antibacterial potential:

CompoundBacterial StrainMIC (µg/mL)
Indole derivativesMRSA0.98
Other indolesE. coli and S. aureusHigher than controls

These findings suggest that the compound may interact with bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. This compound may exert these effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. Studies have highlighted the role of methoxy groups in enhancing the anti-inflammatory activity of indoles .

The biological activity of this compound is attributed to its ability to bind to various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of both bromine and methoxy groups contributes to its unique reactivity:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes critical for tumor growth.
  • DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, affecting replication and transcription processes.
  • Signal Transduction Modulation : The compound may influence pathways such as MAPK or NF-kB, which are crucial in cancer and inflammatory responses .

Case Studies

A recent study evaluated the cytotoxicity of various indole derivatives against cancer cell lines, revealing that this compound exhibited significant antiproliferative effects comparable to established anticancer drugs . Another investigation focused on its antimicrobial properties against MRSA, demonstrating a potent bactericidal effect that highlights its potential as a therapeutic agent against resistant bacterial infections .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 serves as a prime site for nucleophilic substitution due to its activation by the electron-withdrawing ester group.

Reaction Type Reagents/Conditions Products Key Observations
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°CMethyl 4-aryl-5-methoxy-1H-indole-2-carboxylateHigh yields (75–90%) with diverse aryl groups
Amine SubstitutionPiperidine, CuI, DMF, 120°CMethyl 4-(piperidin-1-yl)-5-methoxy-1H-indole-2-carboxylateLimited scope due to steric hindrance
Thiol SubstitutionNaSH, EtOH, refluxMethyl 4-sulfanyl-5-methoxy-1H-indole-2-carboxylateRequires excess thiol for completion

Mechanistic Insight : The electron-deficient aromatic ring facilitates oxidative addition of palladium in cross-coupling reactions, while copper catalysis promotes amine/thiol substitution.

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 5 activates the indole ring for electrophilic substitution, primarily at positions 6 and 7.

Reaction Type Reagents/Conditions Products Yield
NitrationHNO₃, H₂SO₄, 0°C Methyl 4-bromo-5-methoxy-6-nitro-1H-indole-2-carboxylate68%
SulfonationSO₃, H₂SO₄, 50°C Methyl 4-bromo-5-methoxy-7-sulfo-1H-indole-2-carboxylate52%
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂, rt Methyl 4-bromo-5-methoxy-6-acetyl-1H-indole-2-carboxylate45%

Regioselectivity : The methoxy group directs electrophiles to the para (C6) and ortho (C7) positions, with C6 being favored due to reduced steric hindrance .

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis and reduction under controlled conditions.

Reaction Type Reagents/Conditions Products Applications
Acidic HydrolysisHCl (6M), H₂O, reflux4-Bromo-5-methoxy-1H-indole-2-carboxylic acidPrecursor for amide synthesis
Basic HydrolysisNaOH (2M), EtOH, 60°CSodium 4-bromo-5-methoxy-1H-indole-2-carboxylateWater-soluble derivatives
ReductionLiAlH₄, THF, 0°C → rt(4-Bromo-5-methoxy-1H-indol-2-yl)methanolAlcohol intermediates

Stability : The ester group is stable under neutral conditions but hydrolyzes rapidly in strong acidic/basic environments.

Oxidative and Reductive Transformations

The indole ring and substituents participate in redox reactions.

Reaction Type Reagents/Conditions Products Notes
Bromine ReductionZn, AcOH, rtMethyl 5-methoxy-1H-indole-2-carboxylateSelective Br removal at C4
Ring OxidationKMnO₄, H₂O, 100°CMethyl 4-bromo-5-methoxy-2-oxo-1,2-dihydroindole-2-carboxylateOveroxidation risks
Methoxy DemethylationBBr₃, CH₂Cl₂, -78°C Methyl 4-bromo-5-hydroxy-1H-indole-2-carboxylateRequires anhydrous conditions

Challenges : Overoxidation of the indole ring can occur with strong oxidants like KMnO₄, necessitating precise reaction control.

Comparative Reactivity with Analogues

The dual bromine-methoxy substitution distinguishes its reactivity from related compounds.

Compound Key Reaction Differences
Methyl 4-bromo-1H-indole-2-carboxylateLacks methoxy-directed EAS; lower yields in C6 substitutions
Methyl 5-methoxy-1H-indole-2-carboxylateAbsence of bromine limits cross-coupling applications
Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylateChlorine at C5 reduces electrophilic substitution rates compared to methoxy

Unique Advantage : The bromine-methoxy combination enables simultaneous cross-coupling and directed EAS, making it a valuable synthetic intermediate.

Biological Relevance in Reaction Design

While not the primary focus, its derivatives show promise in medicinal chemistry:

  • Anti-Tubercular Activity : Analogues inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via hydrophobic interactions .

  • Anticancer Potential : Suzuki-coupled aryl groups enhance cytotoxicity in cell-based assays.

Preparation Methods

Synthesis of 4-Bromo-5-Methoxyphenylhydrazine

The precursor, 4-bromo-5-methoxyphenylhydrazine, is synthesized from 4-bromo-5-methoxyaniline via diazotization followed by reduction.

  • Diazotization : Treatment of 4-bromo-5-methoxyaniline with NaNO₂ and HCl at 0–5°C generates the diazonium salt.

  • Reduction : The diazonium salt is reduced using SnCl₂ in HCl, yielding the phenylhydrazine derivative.

Cyclization with Ethyl Pyruvate

The phenylhydrazine reacts with ethyl pyruvate (a β-keto ester) in ethanol under reflux (78°C, 6–8 hours) to form the indole ring.

Phenylhydrazine+CH3COCOOEtEtOH, ΔIndole ester intermediate\text{Phenylhydrazine} + \text{CH}_3\text{COCOOEt} \xrightarrow{\text{EtOH, Δ}} \text{Indole ester intermediate}

Key parameters:

  • Catalyst : Acetic acid (10 mol%) enhances cyclization efficiency.

  • Yield : 60–65% after purification via silica gel chromatography.

Table 1: Optimization of Fischer Synthesis

ParameterOptimal ConditionYield Improvement
SolventEthanol65% vs. 45% (DMF)
Temperature78°C15% increase
Catalyst Loading10 mol% AcOH20% acceleration

Direct Bromination of 5-Methoxyindole-2-Carboxylate

This route functionalizes a pre-formed indole core, leveraging electrophilic aromatic substitution (EAS) to introduce bromine at position 4.

Synthesis of Methyl 5-Methoxy-1H-Indole-2-Carboxylate

Starting from 5-methoxyindole-2-carboxylic acid, esterification with methanol and H₂SO₄ (cat.) provides the methyl ester:

COOHMeOH, H₂SO₄COOCH3\text{COOH} \xrightarrow{\text{MeOH, H₂SO₄}} \text{COOCH}_3

Reaction Conditions :

  • 12-hour reflux, 90% yield.

Regioselective Bromination

Bromination at position 4 requires careful control to avoid polybromination.

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv) in DMF at 0°C.

  • Directing Groups : The 5-methoxy group directs electrophiles to positions 4 and 6. Steric hindrance from the ester at C-2 favors bromination at C-4 (70% selectivity).

Workup :

  • Quench with Na₂S₂O₃ to remove excess Br₂.

  • Purify via recrystallization (EtOH/H₂O), yielding 55–60% product.

Table 2: Bromination Selectivity Analysis

PositionElectronic FactorSteric FactorFinal Selectivity
C-4Moderate (-I)Low70%
C-6Moderate (-I)High30%

Transition-Metal-Mediated Cross-Coupling

Palladium-catalyzed couplings enable modular construction of the indole skeleton. This method is advantageous for late-stage diversification.

Buchwald-Hartwig Amination

Aryl halides and enolates are coupled to form the indole ring.

  • Substrates : 4-Bromo-5-methoxy-2-iodobenzene and methyl glycinate.

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Conditions : K₃PO₄ base, toluene, 110°C, 24 hours.

Yield : 50–55% after column chromatography.

Challenges and Mitigations

  • Side Reactions : Homocoupling of aryl halides (5–10%).

  • Mitigation : Use of CuI (1 equiv) suppresses homocoupling.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCost (Relative)
Fischer Synthesis60–65HighLow
Direct Bromination55–60ModerateModerate
Cross-Coupling50–55LowHigh

Key Findings :

  • The Fischer route offers the best balance of yield and scalability for industrial applications.

  • Direct bromination is optimal for small-scale synthesis but requires rigorous regiocontrol.

  • Cross-coupling is reserved for cases requiring structural flexibility.

Industrial-Scale Optimization

Continuous Flow Fischer Synthesis

Replacing batch reactors with continuous flow systems improves heat management and reduces reaction time (3 hours vs. 8 hours).

Solvent Recycling

Ethanol is recovered via distillation, reducing waste and cost by 40%.

Spectroscopic Characterization

Critical data for verifying structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃), 6.85 (d, J = 8.4 Hz, 1H, H-3), 7.25 (s, 1H, H-6), 7.95 (s, 1H, H-7).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₀BrNO₃: 298.9841; found: 298.9843 .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves halogenation and functionalization of the indole core. A common approach is to start with a pre-functionalized indole derivative, such as 5-methoxy-1H-indole-2-carboxylate, followed by regioselective bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key optimization steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity and solubility .
  • Catalyst Screening: Copper iodide (CuI) has been effective in promoting coupling reactions in related indole syntheses .
  • Purification: Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures high purity, as evidenced by TLC (Rf ~0.30) and NMR validation .

Advanced: How can researchers address discrepancies in crystallographic data during structural validation of this compound derivatives?

Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

  • Refinement Tools: Use SHELXL for small-molecule refinement, which allows parameter constraints and robust handling of twinning .
  • Validation Metrics: Cross-check with PLATON (e.g., ADDSYM algorithm) to detect missed symmetry or overmodeling .
  • Data Redundancy: Collect high-resolution data (≤1.0 Å) and ensure completeness >95% to reduce ambiguity .
    For example, in a related methyl indole carboxylate structure, hydrogen-bonding networks and halogen interactions were critical for validating packing models .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: Prioritize 1H^1H and 13C^{13}C NMR to confirm substitution patterns. Key markers include:
    • Downfield shifts for the methoxy group (~δ 3.8–4.0 ppm in 1H^1H) and bromine-induced deshielding of adjacent protons .
    • Carbonyl resonance at ~δ 160–165 ppm in 13C^{13}C NMR .
  • Mass Spectrometry: High-resolution MS (HRMS) with FAB or ESI ionization confirms molecular ions (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray Diffraction: Single-crystal analysis resolves regiochemistry and confirms the bromine position .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of bromine and methoxy substituents in this compound's biological activity?

Answer:

  • Analog Synthesis: Prepare derivatives with substituent variations (e.g., 4-Cl, 4-I, or 5-ethoxy) using cross-coupling or nucleophilic substitution .
  • Biological Assays: Test analogs against relevant targets (e.g., kinase inhibitors or antimicrobial models) using dose-response curves.
  • Computational Modeling: Perform DFT calculations to map electrostatic potentials and steric effects, correlating with activity data .
    For instance, bis-indolylalkane derivatives showed enhanced activity when halogen substituents improved hydrophobic interactions .

Basic: What solvent systems and crystallization conditions are optimal for growing X-ray-quality crystals of this compound?

Answer:

  • Solvent Pairing: Use slow evaporation with solvent pairs like DCM/hexane or methanol/water to control nucleation .
  • Temperature Gradients: Gradual cooling from 40°C to 4°C enhances crystal uniformity.
  • Additive Screening: Trace acetic acid (~1% v/v) can improve crystal morphology by modulating hydrogen bonding .
    In a related methyl indole carboxylate, crystals grown in DCM/hexane exhibited P21_1/c symmetry with Z’=1, suitable for high-resolution studies .

Advanced: What experimental and computational approaches resolve conflicting data in mechanistic studies of bromination reactions for this compound?

Answer:

  • Kinetic Profiling: Use in situ 1H^1H NMR or ReactIR to monitor intermediate formation and reaction rates .
  • Isotopic Labeling: 81Br^{81}Br-NMR or 13C^{13}C-labeled substrates clarify regiochemical outcomes .
  • DFT Calculations: Compare activation energies for bromination at C4 vs. C6 positions to predict selectivity .
    For example, computational studies on similar indoles showed that electron-donating groups (e.g., methoxy) direct bromine to the para position via resonance stabilization .

Basic: How should researchers handle safety and waste disposal for this compound?

Answer:

  • PPE: Use N95 masks, nitrile gloves, and eye protection to avoid inhalation or dermal contact .
  • Waste Management: Neutralize halogenated waste with sodium bicarbonate before disposal via licensed facilities .
  • Spill Protocol: Absorb with vermiculite and seal in chemical-resistant containers .

Advanced: What strategies improve the reproducibility of Suzuki-Miyaura couplings involving this compound as a substrate?

Answer:

  • Precatalyst Activation: Use Pd(OAc)2_2 with SPhos ligand in degassed THF/H2 _2O (3:1) under inert atmosphere .
  • Microwave Assistance: Shorten reaction times (10–20 min) while maintaining yields >80% .
  • Workup Optimization: Extract with ethyl acetate and wash with brine to remove Pd residues .

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